molecular formula C12H17BrFN B13286785 [(3-Bromo-4-fluorophenyl)methyl](2-methylbutan-2-YL)amine

[(3-Bromo-4-fluorophenyl)methyl](2-methylbutan-2-YL)amine

Cat. No.: B13286785
M. Wt: 274.17 g/mol
InChI Key: FRYNFYZYTSWNNS-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine-substituted phenyl group attached to a methylated butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.

    Alkylation: The brominated and fluorinated phenyl compound is then subjected to alkylation with 2-methylbutan-2-ylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes followed by alkylation using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-fluorophenyl)methylamine
  • (3-Bromo-4-fluorophenyl)methylamine

Uniqueness

(3-Bromo-4-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylated butylamine chain. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H17BrFN/c1-4-12(2,3)15-8-9-5-6-11(14)10(13)7-9/h5-7,15H,4,8H2,1-3H3

InChI Key

FRYNFYZYTSWNNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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